molecular formula C7H9IN2O2 B1445951 Ethyl 3-iodo-4-methyl-1H-pyrazole-5-carboxylate CAS No. 1533442-28-2

Ethyl 3-iodo-4-methyl-1H-pyrazole-5-carboxylate

Cat. No. B1445951
CAS RN: 1533442-28-2
M. Wt: 280.06 g/mol
InChI Key: WKTRWGOQCIUKNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-iodo-4-methyl-1H-pyrazole-5-carboxylate is a chemical compound with the molecular formula C7H9IN2O2 . It has a molecular weight of 280.07 . The IUPAC name for this compound is ethyl 3-iodo-4-methyl-1H-pyrazole-5-carboxylate .


Molecular Structure Analysis

The InChI code for Ethyl 3-iodo-4-methyl-1H-pyrazole-5-carboxylate is 1S/C7H9IN2O2/c1-3-12-7(11)5-4(2)6(8)10-9-5/h3H2,1-2H3,(H,9,10) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 3-iodo-4-methyl-1H-pyrazole-5-carboxylate are not detailed in the search results, pyrazoles in general have been involved in various chemical reactions. For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes can produce pyrazoles .


Physical And Chemical Properties Analysis

Ethyl 3-iodo-4-methyl-1H-pyrazole-5-carboxylate is a solid at room temperature . It should be stored at a temperature between 2-8°C .

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, Ethyl 3-iodo-4-methyl-1H-pyrazole-5-carboxylate serves as a precursor for synthesizing various pyrazole derivatives. These derivatives are known for their biological activities and potential therapeutic applications. They have been explored for their roles as anti-inflammatory, antibacterial, antifungal, anticancer, antidiabetic, antioxidant, antidepressant, anti-tuberculosis, and antiviral agents .

Agriculture

Within the agricultural sector, pyrazole derivatives, including those derived from Ethyl 3-iodo-4-methyl-1H-pyrazole-5-carboxylate, are utilized for their herbicidal properties. They contribute to the development of new agrochemicals that help in controlling weeds and pests, thereby improving crop yields .

Material Science

In material science, this compound can be used to create novel materials with specific properties. Pyrazole derivatives are incorporated into polymers and other materials to impart desired characteristics such as thermal stability, electrical conductivity, and resistance to degradation .

Chemical Synthesis

Ethyl 3-iodo-4-methyl-1H-pyrazole-5-carboxylate is valuable in chemical synthesis as a building block. It is used in various synthetic routes to create complex molecules. Its presence in a reaction can direct the formation of certain bonds, influencing the outcome of synthetic pathways .

Chromatography

In chromatography, especially in the phase of method development, compounds like Ethyl 3-iodo-4-methyl-1H-pyrazole-5-carboxylate can be used as standards or references. They help in calibrating the system and ensuring the accuracy of the chromatographic separation of components .

Analytical Research

Analytical research utilizes Ethyl 3-iodo-4-methyl-1H-pyrazole-5-carboxylate in the development of analytical methods. It can act as a reagent or a reactant in assays and tests that determine the presence or concentration of other substances .

Safety and Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . It is recommended to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

ethyl 5-iodo-4-methyl-1H-pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9IN2O2/c1-3-12-7(11)5-4(2)6(8)10-9-5/h3H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKTRWGOQCIUKNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC(=C1C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-iodo-4-methyl-1H-pyrazole-5-carboxylate

Synthesis routes and methods

Procedure details

Into a 250-mL round-bottom flask, was placed a solution of ethyl 4-methyl-1H-pyrazole-3-carboxylate (600 mg, 3.89 mmol) in N,N-dimethylformamide (20 mL). NIS (2.2 g, 9.78 mmol) was added and the resulting mixture was stirred for 6 h at 50° C., then quenched with water (10 mL). The mixture was extracted with ethyl acetate (3×40 mL) and the combined organic extracts were washed with aqueous Na2S2O3 (sat., 2×30 mL) and brine (2×20 mL), dried (Na2SO4), filtered and concentrated under reduced pressure. The residue was purified by a silica gel chromatography with ethyl acetate/petroleum ether (1:10) as eluent to obtain the title compound as a white solid (800 mg, 73%).
Quantity
600 mg
Type
reactant
Reaction Step One
Name
Quantity
2.2 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
73%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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